molecular formula C13H10N4O5 B15078451 Methanone, bis(4-amino-3-nitrophenyl)- CAS No. 19014-16-5

Methanone, bis(4-amino-3-nitrophenyl)-

Cat. No.: B15078451
CAS No.: 19014-16-5
M. Wt: 302.24 g/mol
InChI Key: AHJQYSHDQYHUNR-UHFFFAOYSA-N
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Description

Methanone, bis(4-amino-3-nitrophenyl)- is an organic compound with the molecular formula C13H10N4O5 It is characterized by the presence of two 4-amino-3-nitrophenyl groups attached to a central methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, bis(4-amino-3-nitrophenyl)- can be synthesized through a multi-step process. One common method involves the nitration of 4-aminobenzophenone to introduce nitro groups at the 3-position of the phenyl rings. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods

In an industrial setting, the production of Methanone, bis(4-amino-3-nitrophenyl)- may involve large-scale nitration reactors with precise temperature and concentration controls. The process is followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, bis(4-amino-3-nitrophenyl)- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

    Reduction: The major product is Methanone, bis(4-amino-3-aminophenyl)-.

    Substitution: Depending on the electrophile used, various substituted derivatives of Methanone, bis(4-amino-3-nitrophenyl)- can be formed.

Scientific Research Applications

Methanone, bis(4-amino-3-nitrophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methanone, bis(4-amino-3-nitrophenyl)- depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Methanone, bis(4-nitrophenyl)-: Similar structure but lacks amino groups, affecting its reactivity and applications.

    Methanone, bis(4-amino-3-hydroxyphenyl)-: Contains hydroxyl groups instead of nitro groups, leading to different chemical properties and uses.

Uniqueness

Methanone, bis(4-amino-3-nitrophenyl)- is unique due to the presence of both amino and nitro groups on the phenyl rings. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

CAS No.

19014-16-5

Molecular Formula

C13H10N4O5

Molecular Weight

302.24 g/mol

IUPAC Name

bis(4-amino-3-nitrophenyl)methanone

InChI

InChI=1S/C13H10N4O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H,14-15H2

InChI Key

AHJQYSHDQYHUNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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